2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Overview
Description
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gut Health and Feed Additives
Benzoic acid has been recognized for its antibacterial and antifungal properties, making it a widely used preservative in foods and feeds. Research suggests that benzoic acid can improve gut functions, including digestion, absorption, and barrier functions, through the regulation of enzyme activity, redox status, immunity, and microbiota. Appropriate levels of benzoic acid may enhance gut functions, whereas excessive administration could harm gut health (Mao et al., 2019).
Pharmacokinetic Analysis and Dietary Exposures
The pharmacokinetic data of benzoic acid in various animal models, including rats, guinea pigs, and humans, provide implications for assessing dietary exposures to benzoates. These data help in reducing the pharmacokinetic component of interspecies uncertainty factors associated with current acceptable daily intakes for benzoates, contributing to a better understanding of the safety and regulation of benzoic acid and its derivatives in food products (Hoffman & Hanneman, 2017).
Synthesis and Potential Drug Development
A review focused on a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlights its potential as an alternative compound for drug development due to its COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity. This suggests the scope for utilizing similar benzoic acid derivatives in new drug development, emphasizing the need for further research on their molecular mechanisms of regulation in health and disease (Tjahjono et al., 2022).
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate, another derivative, is recognized for its versatility as a bioactive precursor in the synthesis of compounds with various pharmacological activities. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules, highlighting the importance of benzoic acid derivatives in the pharmaceutical industry (Farooq & Ngaini, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHNECCHZKIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456165 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-39-0 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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